2,5-Dibromo-3-clorotiofeno

Descripción general

Descripción

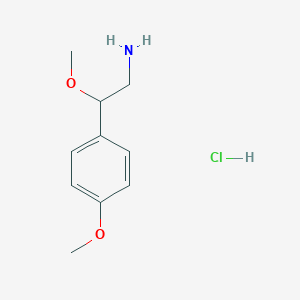

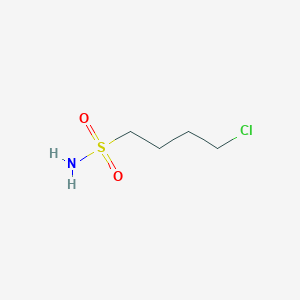

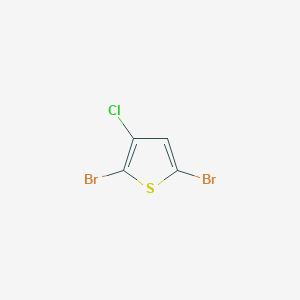

2,5-Dibromo-3-chlorothiophene is a chloro substituted thiophene derivative that is electron deficient . It has been used for the synthesis of medium to wide bandgap highly efficient polymer semiconductors .

Synthesis Analysis

2,5-Dibromo-3-chlorothiophene has been used for the synthesis of medium to wide bandgap highly efficient polymer semiconductors . It is used to synthesize polymer semiconductors that can be processed with toluene, THF, and xylenes for eco-friendly low-cost solution processing organic solar cells .Molecular Structure Analysis

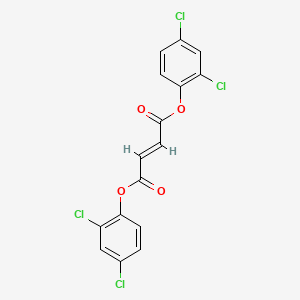

The chemical formula of 2,5-Dibromo-3-chlorothiophene is C4HBr2ClS . The molecular weight is 276.38 g/mol .Chemical Reactions Analysis

2,5-Dibromo-3-chlorothiophene is used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . It is an electron-deficient chloro substituted thiophene derivative .Physical And Chemical Properties Analysis

2,5-Dibromo-3-chlorothiophene has a melting point of 24 °C - 25 °C . It appears as off-white powder/crystals .Aplicaciones Científicas De Investigación

Síntesis de Semiconductores Poliméricos

2,5-Dibromo-3-clorotiofeno es un derivado de tiofeno clorado deficiente en electrones que se ha utilizado para la síntesis de semiconductores poliméricos de banda prohibida media a ancha altamente eficientes . Estos semiconductores se pueden procesar con tolueno, THF y xilenos para un procesamiento en solución de bajo costo ecológico .

Células Solares Orgánicas

El compuesto se ha utilizado en el desarrollo de células solares orgánicas . El uso de this compound en la síntesis de semiconductores poliméricos contribuye a la creación de semiconductores poliméricos altamente solubles que se pueden procesar con tolueno, THF y xilenos para células solares orgánicas de bajo costo ecológicas .

Síntesis de Semiconductores

This compound se utiliza como intermedio en la síntesis de materiales semiconductores orgánicos . Estos materiales tienen aplicaciones en varios dispositivos electrónicos, incluidos transistores, diodos emisores de luz y células solares .

Fotovoltaica Orgánica

El compuesto se utiliza en el campo de la fotovoltaica orgánica . La fotovoltaica orgánica es un tipo de célula solar que utiliza compuestos orgánicos para absorber la luz y convertirla en electricidad .

Bloques de Construcción Química

This compound se utiliza como bloque de construcción en la síntesis de varios compuestos químicos . Es particularmente útil en la creación de compuestos heterocíclicos .

Monómeros Dibromo

El compuesto se utiliza en la producción de monómeros dibromo . Estos monómeros se pueden utilizar en la creación de varios polímeros con una amplia gama de aplicaciones .

Mecanismo De Acción

Target of Action

2,5-Dibromo-3-chlorothiophene is primarily used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors are the primary targets of 2,5-Dibromo-3-chlorothiophene. The compound’s electron-deficient nature due to the chloro substitution makes it an ideal candidate for this purpose .

Mode of Action

The mode of action of 2,5-Dibromo-3-chlorothiophene involves its interaction with the polymer semiconductors. As an electron-deficient compound, 2,5-Dibromo-3-chlorothiophene can donate electrons to the semiconductor material, thereby altering its electronic properties .

Biochemical Pathways

The biochemical pathways affected by 2,5-Dibromo-3-chlorothiophene are primarily related to the synthesis and functioning of polymer semiconductors . The compound’s electron-deficient nature allows it to interact with these semiconductors, affecting their electronic properties and, consequently, their performance .

Result of Action

The result of the action of 2,5-Dibromo-3-chlorothiophene is the creation of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors can be used in various applications, including the production of organic solar cells .

Action Environment

The action of 2,5-Dibromo-3-chlorothiophene is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound has a melting point of 24-25 °C , which means that its physical state and reactivity can change with temperature. Additionally, the compound’s reactivity may be affected by the presence of other chemicals in the reaction environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dibromo-3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFIWWRRJPGOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308157 | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32431-91-7 | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)

![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)